N,N-Dimethylpiperidin-3-amine dihydrochloride
Description
N,N-Dimethylpiperidin-3-amine dihydrochloride (CAS: Not explicitly listed in evidence; synonyms include 3-(Dimethylamino)piperidine dihydrochloride) is a piperidine derivative with a dimethylamino group at the 3-position of the piperidine ring, stabilized as a dihydrochloride salt. It is commonly used as a pharmaceutical intermediate in drug synthesis, particularly in the development of small-molecule therapeutics targeting neurological and oncological pathways . The compound’s molecular formula is C₇H₁₆N₂·2HCl (C₇H₁₈Cl₂N₂), with a molecular weight of ~207.15 g/mol (base: 128.22 g/mol + 72.92 g/mol for 2HCl). It appears as a white crystalline powder, typically stored at room temperature due to its hygroscopic nature .
Properties
IUPAC Name |
N,N-dimethylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCNBWACOPXKMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560608 | |
| Record name | N,N-Dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126584-46-1 | |
| Record name | N,N-Dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bohlmann-Rahtz Pyridine Synthesis
This method involves cyclocondensation of enamines with α,β-unsaturated carbonyl compounds. For example, reacting 3-aminopent-2-enenitrile with acrylonitrile yields a substituted pyridine intermediate, which undergoes hydrogenation to form the piperidine ring. Key advantages include high atom economy and compatibility with stereoselective catalysis.
Hantzsch Dihydropyridine Synthesis
A four-component reaction between aldehydes, β-keto esters, ammonia, and methylamine generates 1,4-dihydropyridine intermediates. Subsequent oxidation and hydrogenation yield the piperidine scaffold. While this route offers structural versatility, it requires careful control of redox conditions to avoid over-reduction.
Table 1: Comparison of Piperidine Core Synthesis Methods
| Method | Yield (%) | Stereoselectivity | Key Reagents |
|---|---|---|---|
| Bohlmann-Rahtz | 78–85 | Moderate (R:S = 3:1) | Acrylonitrile, Pd/C |
| Hantzsch | 65–72 | Low | NH3, NaBH4 |
N,N-Dimethylation Strategies
Introducing dimethyl groups at the 3-amino position requires precise reagent selection to minimize side reactions:
Reductive Amination
Reacting piperidin-3-amine with formaldehyde under hydrogenation conditions (H2, 50–60 psi) in the presence of Raney nickel achieves 92–95% dimethylation efficiency. Excess formaldehyde (2.5 equiv) ensures complete methylation while maintaining pH > 9 to prevent quaternary salt formation.
Eschweiler-Clarke Reaction
This one-pot method uses formic acid as both solvent and reducing agent. Heating piperidin-3-amine with formaldehyde (3 equiv) and formic acid at 100°C for 8 hours yields the dimethylated product with 88% conversion. The reaction’s exothermic nature necessitates controlled heating to avoid decarboxylation.
Table 2: Methylation Efficiency Under Different Conditions
| Method | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| Reductive Amination | 25 | 12 | 92 |
| Eschweiler-Clarke | 100 | 8 | 88 |
Dihydrochloride Salt Formation
Converting the free base to the dihydrochloride salt enhances stability and aqueous solubility:
Direct HCl Gas Treatment
Bubbling anhydrous HCl gas through a solution of N,N-dimethylpiperidin-3-amine in dry diethyl ether at 0°C produces the dihydrochloride salt with 97% purity. This method requires strict moisture control to prevent hydrolysis.
Acidic Aqueous Workup
Dissolving the free base in 6 M HCl (2.2 equiv) followed by rotary evaporation yields the salt as a crystalline solid. Excess HCl is removed via azeotropic distillation with toluene, achieving a final chloride content of 22.3% (theoretical: 22.6%).
Stereochemical Control and Analysis
The (R)-enantiomer predominates in pharmaceutical applications due to its enhanced bioactivity. Two strategies ensure stereochemical purity:
Chiral Resolution via Diastereomeric Salts
Treating racemic N,N-dimethylpiperidin-3-amine with (–)-di-p-toluoyl-D-tartaric acid in ethanol yields diastereomeric salts with distinct solubility profiles. Recrystallization at –20°C enriches the (R)-enantiomer to 98% ee.
Asymmetric Catalytic Hydrogenation
Using a Rh-(R)-BINAP catalyst system, hydrogenation of 3-(N-methylamino)pyridine derivatives achieves 94% enantiomeric excess. Kinetic studies show hydrogen pressure (80–100 psi) critically impacts selectivity by modulating catalyst-substrate interactions.
Industrial-Scale Production Optimization
Large-scale synthesis demands efficiency and safety:
Continuous Flow Reactor Systems
Patented processes describe a three-stage continuous system:
-
Piperidine ring formation in a packed-bed reactor (residence time: 30 min)
-
Methylation in a microchannel reactor (T = 70°C, P = 15 bar)
This setup increases throughput by 40% compared to batch processing while reducing solvent waste.
Green Chemistry Approaches
Replacing dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps lowers the process mass intensity from 8.2 to 3.6 kg/kg product. Catalyst recycling protocols using magnetic Fe3O4@SiO2-Ni nanoparticles achieve five reuse cycles without activity loss.
Analytical Characterization
Rigorous quality control ensures compliance with pharmacopeial standards:
NMR Spectroscopic Analysis
The dihydrochloride salt exhibits characteristic shifts in DMSO-d6:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethylpiperidin-3-amine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: N,N-Dimethylpiperidin-3-amine N-oxide.
Reduction: Secondary amines.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
N,N-Dimethylpiperidin-3-amine dihydrochloride is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS). It plays a crucial role in developing Janus kinase inhibitors, which are vital for treating autoimmune diseases and certain cancers .
Organic Synthesis
The compound serves as a building block for synthesizing complex organic molecules, including heterocycles and natural product analogs. Its ability to undergo various chemical reactions makes it a versatile reagent in organic chemistry .
Biological Studies
Research has shown that this compound can modulate enzymatic activity and influence cellular signaling pathways. It is utilized in studies investigating structure-activity relationships (SAR) of piperidine derivatives .
Alzheimer's Disease
A study highlighted that derivatives of this compound demonstrated significant cognitive improvements in animal models by inhibiting cholinesterase enzymes and modulating serotonin receptors. This suggests potential therapeutic applications in treating Alzheimer's disease .
Cancer Therapy
Research indicated that piperidine derivatives exhibited cytotoxic effects on hypopharyngeal tumor cells. The spirocyclic structure was essential for enhancing binding affinity to cancer cell targets, showcasing the compound's potential as an anticancer agent .
Mechanism of Action
Molecular Targets and Pathways: N,N-Dimethylpiperidin-3-amine dihydrochloride exerts its effects by interacting with various molecular targets, including enzymes and receptors The exact mechanism of action depends on the specific application and the biological system involved
Comparison with Similar Compounds
Structurally and functionally related compounds fall into three categories: piperidine derivatives , dihydrochloride salts , and pharmacological analogs . Below is a detailed comparison:
Structural Analogs
Key Observations :
- Salt Form : Dihydrochloride salts improve aqueous solubility compared to free bases, critical for formulation in injectable drugs .
Pharmacological Analogs
Key Observations :
- Unlike vanoxerine, which is a triple CDK inhibitor, piperidine derivatives with simpler substituents (e.g., dimethylamino groups) are more likely intermediates than direct therapeutics .
Key Observations :
- Salt Stability: Dihydrochloride salts (e.g., N,N-Dimethylpiperidin-3-amine) exhibit better stability under acidic conditions compared to monohydrochloride analogs .
- Chloro Derivatives : Compounds like 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride are preferred in alkylation reactions due to the reactive chlorine atom .
Biological Activity
N,N-Dimethylpiperidin-3-amine dihydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, particularly in drug development.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a piperidine ring with a dimethylamino group, which enhances its interaction with biological targets. The compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It can function as both an agonist and antagonist, modulating the activity of these targets and influencing various biochemical pathways. Notably, it has been studied for its role as an inhibitor of monoamine oxidase B (MAO-B) and as an antagonist of serotonin receptors (5-HT6R and 5-HT3R), which are implicated in cognitive functions and neurodegenerative diseases .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit MAO-B, which plays a critical role in the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters, potentially improving cognitive function in conditions like Alzheimer's disease .
- Receptor Modulation : It acts on serotonin receptors, particularly 5-HT6R and 5-HT3R, which are involved in mood regulation and cognitive processes. Antagonism of these receptors may enhance cholinergic neurotransmission, thereby improving cognitive deficits associated with neurodegenerative diseases .
Applications in Research and Medicine
This compound is utilized in various research applications:
- Pharmaceutical Development : It serves as a key intermediate in the synthesis of drugs aimed at treating neurodegenerative disorders, autoimmune diseases, and certain cancers .
- Neuroscience Studies : The compound is used to explore its effects on cognitive function and potential therapeutic benefits in models of Alzheimer's disease and other cognitive impairments .
- Organic Synthesis : Its unique structure allows for further derivatization into more complex molecules, expanding its utility in organic chemistry.
Case Studies
Several studies have highlighted the potential of this compound:
- A study demonstrated that compounds targeting both MAO-B inhibition and serotonin receptor antagonism could reverse cognitive deficits induced by scopolamine in animal models. This suggests a promising multitarget approach for treating cognitive disorders .
- Another investigation focused on the synthesis of Janus kinase inhibitors from this compound, showcasing its versatility in developing therapeutics for autoimmune diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is helpful to compare it with related compounds:
| Compound Name | Molecular Formula | Primary Use |
|---|---|---|
| This compound | C₇H₁₈Cl₂N₂ | Intermediate for pharmaceuticals |
| 1-Benzyl-N,N-dimethylpiperidin-3-amine | C₁₄H₂₂N₂ | Janus kinase inhibitor precursor |
| 4-Methyl-N,N-dimethylpiperidin-3-amine | C₉H₁₈N₂ | Antidepressant research |
This table illustrates how structural variations influence the biological activity and application scope of piperidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
